molecular formula C10H17NO2 B2664030 1-(Oxan-4-yl)piperidin-4-one CAS No. 1153383-00-6

1-(Oxan-4-yl)piperidin-4-one

Cat. No.: B2664030
CAS No.: 1153383-00-6
M. Wt: 183.251
InChI Key: UMQOTTXMYREDMK-UHFFFAOYSA-N
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Description

“1-(Oxan-4-yl)piperidin-4-one” is a chemical compound with the CAS Number: 1153383-00-6 . It has a molecular weight of 183.25 . The IUPAC name for this compound is 1-tetrahydro-2H-pyran-4-yl-4-piperidinone . The physical form of this compound is a powder .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H17NO2/c12-10-1-5-11(6-2-10)9-3-7-13-8-4-9/h9H,1-8H2 . The InChI key is UMQOTTXMYREDMK-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 183.25 . It is stored at a temperature of 4 degrees Celsius . The physical form of this compound is a powder .

Scientific Research Applications

Synthetic Chemistry and Crystal Structure Analysis

  • The synthesis of novel compounds like 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime has been explored, demonstrating broad inhibitory activities toward fungi. This highlights the compound's potential in developing antifungal agents (Xue Si-jia, 2011).
  • Research on piperidin-4-one derivatives, such as the synthesis and structural characterization of 2,6-Bis(4-chlorophenyl)-1,3-dimethylpiperidin-4-one O-benzyloxime, contributes to our understanding of molecular structures and their potential applications in material science (D. Park, V. Ramkumar, P. Parthiban, 2012).

Pharmacological Applications

  • Piperidin-4-one derivatives have been investigated for their antibacterial properties, as seen in the synthesis, spectral analysis, and anti-bacterial study of N-substituted derivatives, which exhibited moderate to significant antibacterial activity (H. Khalid et al., 2016).
  • Another study focused on the synthesis, spectral analysis, and biological evaluation of 5-Substituted 1,3,4-Oxadiazole-2-yl-4-(Piperidin-1-ylsulfonyl)Benzyl Sulfide, screening against enzymes and conducting molecular docking studies to assess their potential as bioactive compounds (H. Khalid et al., 2016).

Material Science and Theoretical Studies

  • The synthesis and characterization of [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime highlighted the compound's thermal and optical properties, demonstrating its potential in material science applications (C. S. Karthik et al., 2021).
  • Research into the singlet oxygen detection systems with ESR for measuring quenching activities presents an application in analytical chemistry, emphasizing the role of piperidin-4-one derivatives in developing sensitive detection methodologies (Tokuko Takajo et al., 2020).

Safety and Hazards

The safety information for “1-(Oxan-4-yl)piperidin-4-one” includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

1-(oxan-4-yl)piperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c12-10-1-5-11(6-2-10)9-3-7-13-8-4-9/h9H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQOTTXMYREDMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2CCC(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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